molecular formula C20H16F3N3O2 B2748751 N-(2,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946321-24-0

N-(2,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No. B2748751
M. Wt: 387.362
InChI Key: SEPHIZQBHLXJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide” appears to be a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a pyridazine ring (a six-membered ring with two nitrogen atoms), and multiple fluorophenyl groups (benzene rings with fluorine atoms attached).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridazine ring, followed by the introduction of the fluorophenyl groups and the amide group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It likely exhibits a combination of aromatic (due to the phenyl groups and the pyridazine ring) and polar characteristics (due to the amide group and the electronegative fluorine atoms).



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to predict the exact chemical reactions this compound would undergo. However, we can infer that it might undergo reactions typical for amides, fluorophenyl groups, and pyridazine rings.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted from its structure. For example, the presence of multiple fluorine atoms might make this compound relatively non-reactive (since C-F bonds are quite stable). The amide group could allow for hydrogen bonding, which might influence the compound’s solubility in different solvents.


Scientific Research Applications

Anticancer, Antiangiogenic, and Antioxidant Activities

Research indicates that pyridazinone derivatives exhibit significant biological activities, including anticancer, antiangiogenic, and antioxidant properties. For example, certain pyridazinone compounds have been synthesized and tested against human cancer cell lines, showing inhibitory activity comparable to standard treatments. These compounds also displayed potent antiangiogenic activity against various cytokines involved in tumor progression and demonstrated significant antioxidant activities, suggesting their potential in cancer treatment and prevention strategies (Kamble et al., 2015).

Optical and Fluorescent Properties for Biomedical Applications

The development of new fluorophores based on the oxidative Pictet-Spengler cyclization strategy highlights the application of certain chemical compounds in fluorescence-based technologies. These compounds, including indolizino[3,2-c]quinolines, exhibit unique optical properties making them suitable for use as fluorescent probes in biomedical imaging (Park et al., 2015).

Antimicrobial and Antibiofilm Properties

Studies on acylthioureas derivatives have shown significant antimicrobial and antibiofilm activities, especially against strains known for their ability to grow in biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of these derivatives for further development as antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Advanced Material Applications

In the field of materials science, heteroleptic cationic Ir(III) complexes have been synthesized and studied for their photophysical properties. These complexes exhibit fluorescence–phosphorescence dual-emission and have been explored for applications in data security protection, offering a strategy for designing smart luminescent materials (Song et al., 2016).

Safety And Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information. However, as a general rule, compounds containing multiple fluorine atoms need to be handled with care, as they can potentially form toxic or corrosive compounds under certain conditions.


Future Directions

The potential applications and future directions for this compound would depend heavily on its specific physical and chemical properties, as well as the context in which it’s being used. Further studies could explore its potential uses in various fields, such as medicinal chemistry, materials science, or synthetic chemistry.


Please note that this is a very general analysis based on the compound’s structure. For a more accurate and detailed analysis, specific experimental data and literature sources would be needed. If you have more information or specific context about this compound, feel free to provide it and I’ll do my best to give a more detailed response.


properties

IUPAC Name

N-(2,4-difluorophenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-14-5-3-13(4-6-14)17-9-10-20(28)26(25-17)11-1-2-19(27)24-18-8-7-15(22)12-16(18)23/h3-10,12H,1-2,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPHIZQBHLXJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.